2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBYFYULCGUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. One common method includes the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. A common method utilizes N,N’-carbonyldiimidazole as a condensing agent in solvents like dimethylformamide under reflux conditions. This process ensures complete reaction and formation of the desired compound.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thus exerting anti-inflammatory or anticancer effects.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that certain benzimidazole derivatives possess notable activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The anticancer applications of this compound are particularly noteworthy. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound allow it to interact effectively with cancer-related molecular targets, potentially leading to the development of novel anticancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory research. Various studies have reported that benzimidazole derivatives can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Numerous studies have documented the efficacy of benzimidazole derivatives, including this compound:
- Antimicrobial Study : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics .
- Cytotoxicity Assessment : Research demonstrated that compounds similar to this compound displayed significant cytotoxicity against multiple cancer cell lines, with some achieving half-maximal inhibitory concentrations comparable to established chemotherapeutics .
- Anti-inflammatory Evaluation : In vivo studies showed that specific benzimidazole derivatives could reduce edema significantly in animal models, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Piperazine-Substituted Benzimidazoles
The target compound’s closest analogs include derivatives with varying N-substituents on the piperazine ring (Table 1). These compounds differ in steric bulk, lipophilicity, and electronic effects, which influence their biological activity.
Table 1. Comparison of Piperazine-Substituted Benzimidazoles
Key Insights :
Benzimidazoles with Aromatic and Heterocyclic Substituents
Benzimidazoles functionalized with fluorophenyl, indolyl, or phenoxy groups exhibit varied biological profiles (Table 2).
Table 2. Comparison with Aromatic/Heterocyclic-Substituted Benzimidazoles
Key Insights :
- Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) demonstrate receptor-specific activity, where substituent position (5- vs. 6-methyl) dictates steric compatibility with GABA-A .
- Chlorophenoxymethyl analogs exhibit enhanced antifungal potency, likely due to halogen-mediated hydrophobic interactions .
- The target compound’s methylpiperazine group may offer hydrogen-bonding capabilities distinct from halogen or aromatic substituents.
Hybrid Benzimidazole Derivatives
Table 3. Comparison with Hybrid Benzimidazole Derivatives
Key Insights :
- Pyrazoline hybrids (e.g., compound 5d) demonstrate superior enzyme inhibition, suggesting that hybrid pharmacophores enhance target engagement .
Biological Activity
2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both imidazole and piperazine moieties, making it a potential candidate for various therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
The synthesis of this compound typically involves the condensation of 1H-benzo[d]imidazole with 3-methylpiperazine. Common methods utilize N,N’-carbonyldiimidazole as a condensing agent in solvents like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form N-oxides or hydroxylated derivatives using hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can yield modified imidazole derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution can modify the piperazine ring with various substituents.
Antimicrobial Activity
Research indicates that derivatives of benzimidazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than 1 µg/mL against these pathogens, indicating potent antibacterial effects .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3ao | < 1 | S. aureus |
| 3aq | < 1 | S. aureus |
| 3ad | 3.9–7.8 | E. coli |
| 3ag | 3.9 | C. albicans |
Anticancer Activity
In vitro studies have shown that this compound can inhibit various cancer cell lines by targeting specific molecular pathways. The mechanism often involves the inhibition of kinases involved in cell signaling, which is crucial for cancer cell proliferation and survival. For instance, certain derivatives have been reported to exhibit IC50 values in the nanomolar range against different cancer cell lines .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound may inhibit kinases involved in inflammatory pathways, leading to reduced inflammation and potential anticancer effects.
- Antimicrobial Mechanism : Molecular docking studies suggest that these compounds can bind to crucial bacterial targets such as (p)ppGpp synthetases and FtsZ proteins, disrupting bacterial cell function and biofilm formation .
Case Studies
A notable case study evaluated the efficacy of a series of benzimidazole derivatives against drug-resistant strains of bacteria. The results indicated that modifications to the piperazine moiety significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?
- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0–24 hrs) and quantify degradation via HPLC. Compare Arrhenius plots (40–60°C) to extrapolate shelf-life .
Notes on Evidence Utilization
- Contradictions : reports yields >80% for triazole-linked analogs, while notes variable purity (94% yield, 95.5% HPLC purity) due to residual solvents. This highlights the need for rigorous solvent removal (e.g., lyophilization).
- Gaps : Limited data exist on in vivo toxicity. Researchers should prioritize acute toxicity studies in rodent models (OECD 423 guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
